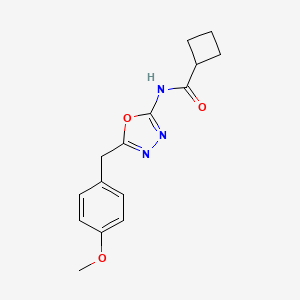

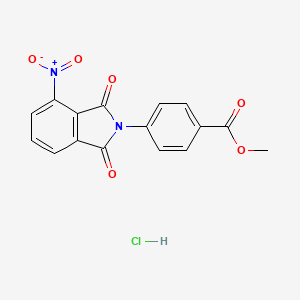

Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the isoindolinone family and has been studied for its various biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

- Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride serves as a valuable intermediate in pharmaceutical synthesis. Researchers utilize it to create novel drug candidates or optimize existing compounds. Its unique structure may contribute to the development of therapeutics targeting specific diseases or biological pathways .

- The compound’s chemical properties make it relevant in the field of herbicides and pesticides. Researchers investigate its efficacy as an active ingredient in formulations designed to control unwanted plant growth or pests. Its selective action and environmental impact are crucial considerations .

- Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride may find use as a dye or colorant. Its chromophoric properties allow it to impart color to various materials, such as textiles, plastics, or ink. Understanding its stability and color range is essential for practical applications .

- Polymer scientists explore the incorporation of this compound into polymer matrices. It may enhance material properties, such as mechanical strength, thermal stability, or UV resistance. Investigating its compatibility with different polymers is crucial for optimizing performance .

- Researchers employ Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride as a building block in organic synthesis. Its reactivity allows for the construction of more complex molecules. Investigating reaction pathways and regioselectivity is essential for efficient synthesis .

- Photochromic compounds change color upon exposure to light. Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride may serve as a component in photochromic materials, such as lenses, coatings, or sensors. Understanding its photochemical behavior is critical for practical applications .

Pharmaceutical Synthesis

Herbicides and Pesticides

Colorants and Dyes

Polymer Additives

Organic Synthesis

Photochromic Materials

Mecanismo De Acción

Target of Action

It is known that compounds with an isoindoline nucleus, like this one, have been found to bind with high affinity to multiple receptors , which could potentially be the targets of this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities .

Biochemical Pathways

It is known that indole derivatives, which share a similar structure, can affect a wide range of biological activities .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities .

Propiedades

IUPAC Name |

methyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6.ClH/c1-24-16(21)9-5-7-10(8-6-9)17-14(19)11-3-2-4-12(18(22)23)13(11)15(17)20;/h2-8H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOMHSVACALDPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2568199.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2568201.png)

![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)

![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)